![molecular formula C22H22ClN3O B295924 (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one](/img/structure/B295924.png)
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the imidazolone family and exhibits unique properties that make it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one is not fully understood. However, studies have suggested that this compound works by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models. This compound has also been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one is its potent anti-inflammatory and analgesic properties. This makes it an attractive candidate for the development of new drugs for the treatment of inflammatory and pain-related diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and pain-related diseases. Another potential direction is the study of the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of (5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzaldehyde with cyclohexylamine to form 3-(3-chlorophenyl)-2-(cyclohexylamino)propanal. This intermediate is then reacted with imidazole-4-carboxylic acid to yield the desired product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C22H22ClN3O |
---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(cyclohexylamino)imidazol-4-one |
InChI |
InChI=1S/C22H22ClN3O/c23-17-10-7-13-19(15-17)26-21(27)20(14-16-8-3-1-4-9-16)25-22(26)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-15,18H,2,5-6,11-12H2,(H,24,25)/b20-14- |
InChI-Schlüssel |
LSRUNOZJUFWALY-ZHZULCJRSA-N |
Isomerische SMILES |
C1CCC(CC1)NC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC(=CC=C4)Cl |
SMILES |
C1CCC(CC1)NC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.